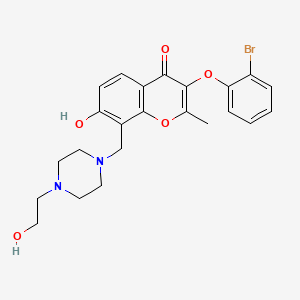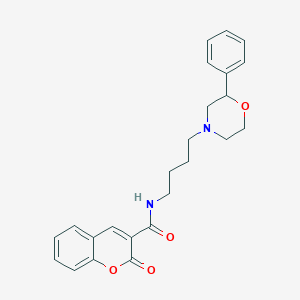
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of chromene derivatives and has a unique chemical structure that makes it suitable for various research purposes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide' involves the reaction of 2H-chromene-3-carboxylic acid with 4-(2-phenylmorpholino)butyryl chloride in the presence of a base to form the intermediate 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxylic acid chloride. This intermediate is then reacted with ammonia to form the final product, 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide.
Starting Materials
2H-chromene-3-carboxylic acid, 4-(2-phenylmorpholino)butyryl chloride, Ammonia
Reaction
Step 1: 2H-chromene-3-carboxylic acid is reacted with thionyl chloride to form 2H-chromene-3-carboxylic acid chloride., Step 2: 4-(2-phenylmorpholino)butyryl chloride is added to the reaction mixture of step 1 in the presence of a base such as triethylamine to form the intermediate 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxylic acid chloride., Step 3: Ammonia is added to the reaction mixture of step 2 to form the final product, 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide.
Mechanism Of Action
The mechanism of action of 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death that occurs in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation, improve cognitive function, and enhance the immune system's response. It has also been found to have a positive effect on the cardiovascular system and can lower blood pressure.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide in lab experiments is its potent anticancer properties. It has also been found to be effective in treating other diseases, making it a versatile compound for research purposes. However, the synthesis of this compound is complex and requires a high level of expertise, which may limit its use in some research labs.
Future Directions
There are several future directions for research on 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide. One of the significant areas of research is in the development of new anticancer drugs based on the chemical structure of this compound. Researchers are also exploring the potential use of this compound in other diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to the development of new therapeutic targets.
Scientific Research Applications
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-oxo-N-[4-(2-phenylmorpholin-4-yl)butyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-23(20-16-19-10-4-5-11-21(19)30-24(20)28)25-12-6-7-13-26-14-15-29-22(17-26)18-8-2-1-3-9-18/h1-5,8-11,16,22H,6-7,12-15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJXDHUXMUZDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
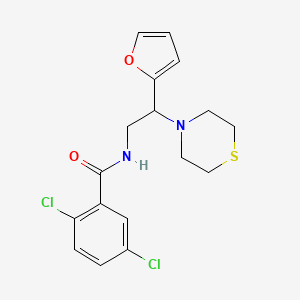
![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)
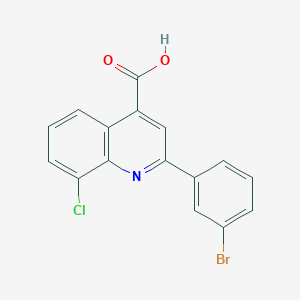
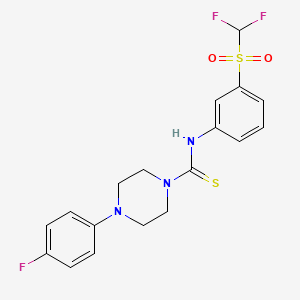
![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
![11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2617362.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
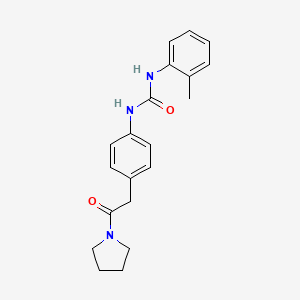
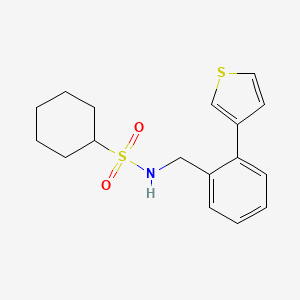
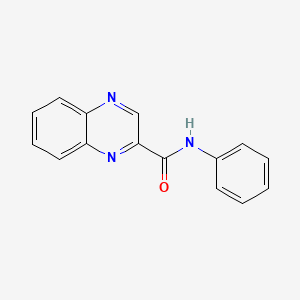
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2617374.png)
